molecular formula C14H16N2O4 B1395115 4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid CAS No. 940211-58-5

4-{[3-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid

Cat. No.: B1395115
CAS No.: 940211-58-5
M. Wt: 276.29 g/mol
InChI Key: WZQOWDIGATYPRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-oxo-2-butenoic acids, which is a part of the compound , can be achieved by microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid . The reaction conditions have been developed to provide the desired products in moderate to excellent yields for a wide range of substrates .

Scientific Research Applications

HDAC Inhibition and Anti-Tumorigenic Properties

4-Phenyl-3-butenoic acid (PBA) and related compounds, such as 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), have been identified as inhibitors of histone deacetylase (HDAC) enzymes. This inhibition contributes to their anti-tumorigenic properties. PBA and AOPHA-Me inhibit HDAC enzymes in vitro at micromolar concentrations, indicating their potential as novel anti-tumorigenic HDAC inhibitors (Ali et al., 2015).

Reactivity with Isocyanates and Isothiocyanates

Studies have shown that compounds like 4-amino-3-penten-2-one and related derivatives exhibit distinct reactivity with phenyl isocyanate and phenyl isothiocyanate. This reactivity influences the formation of various adducts, which are important in understanding the chemical properties of these compounds (Maquestiau et al., 2010).

Synthesis Routes

Efficient synthesis methods for esters of 3-alkyl-4-oxo-2-butenoic acid, including the (E)-isomers, have been developed. These methods avoid problematic by-products or isomer chromatographic separation, enhancing the accessibility of these compounds for further study and application (Bolchi et al., 2018).

Antioxidant Activity

Certain derivatives of 4-oxo-2-butenoic acids, such as those with an isobutyl substituent, have shown significant antioxidant activity, particularly in scavenging the superoxide anion. These compounds have potential applications in mitigating oxidative stress-related damage (Point et al., 1998).

Mechanisms of Hydrolysis

The acid-catalyzed hydrolysis mechanisms of maleamic (4-amino-4-oxo-2-butenoic) acids have been studied to understand the nucleophilic attack and proton transfer processes. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Katagi, 1990).

Substrate and Inhibitor Properties

4-Amino-2-(substituted methyl)-2-butenoic acids have been identified as both substrates and inhibitors of gamma-aminobutyric acid aminotransferase. These findings are valuable for understanding the interaction of these compounds with biological systems and their potential therapeutic applications (Silverman et al., 1986).

Synthesis and Biological Activities

Various syntheses, structures, and biological activities of acylpyruvic acids and related 2-imino derivatives have been extensively reviewed. These compounds exhibit a broad spectrum of biological activity, making them significant for pharmacological research (Koz’minykh & Koz’minykh, 2004).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been developed for 4-oxo-2-butenoic acids, offering efficient routes for their preparation. This advancement is pivotal in enhancing the accessibility and versatility of these compounds for various applications (Uguen et al., 2021).

Properties

IUPAC Name

4-[3-(2-methylpropanoylamino)anilino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-9H,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQOWDIGATYPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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